4-(3-Bromophenoxy)-1-butanol

Description

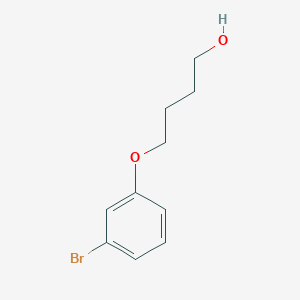

4-(3-Bromophenoxy)-1-butanol is a brominated aromatic ether-alcohol compound characterized by a butanol backbone substituted with a 3-bromophenoxy group at the fourth carbon. This structure confers unique physicochemical properties, making it a valuable building block in organic synthesis, particularly in pharmaceutical and materials science research.

Properties

IUPAC Name |

4-(3-bromophenoxy)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c11-9-4-3-5-10(8-9)13-7-2-1-6-12/h3-5,8,12H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSCCVCNHXJADN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(3-Bromophenoxy)-1-butanol can be achieved through several routes. One common method involves the reaction of 3-bromophenol with 4-chlorobutanol in the presence of a base, such as potassium carbonate, to form the desired product. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

4-(3-Bromophenoxy)-1-butanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield 4-(3-bromophenoxy)butanal or 4-(3-bromophenoxy)butanone .

Scientific Research Applications

4-(3-Bromophenoxy)-1-butanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

Medicine: Research has explored its potential as a precursor for pharmaceutical compounds, particularly those targeting neurological pathways.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenoxy)-1-butanol involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can form non-covalent interactions with active sites, influencing the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share a 1-butanol backbone with aromatic or organometallic substituents, enabling systematic comparisons:

4-(4-Chlorophenyl)sulfanyl-1-butanol

- Structure : Features a 4-chlorophenylthio group at the fourth carbon.

- Properties: Molecular formula: C₁₀H₁₃ClOS Boiling point: Not reported. Reactivity: The sulfur atom in the thioether group increases nucleophilicity compared to the ether linkage in 4-(3-Bromophenoxy)-1-butanol. Chlorine’s electron-withdrawing nature may reduce metabolic stability relative to bromine .

4-(4-Methoxyphenyl)-1-butanol

- Structure : Substituted with a 4-methoxyphenyl group.

- Properties: Molecular formula: C₁₁H₁₆O₂ Boiling point: 160–161°C at 8 mmHg. Melting point: 3–4°C. Density: 1.042 g/mL. Reactivity: The methoxy group is electron-donating, enhancing resonance stabilization of the aromatic ring. This contrasts with the electron-withdrawing bromine in 4-(3-Bromophenoxy)-1-butanol, which may alter solubility and reactivity in cross-coupling reactions .

4-(Trimethylstannyl)-1-butanol

- Structure : Contains a trimethylstannyl group.

- Properties: Molecular formula: C₇H₁₈OSn Boiling point: 215.9°C (predicted). Reactivity: The tin atom facilitates organometallic coupling reactions, offering distinct synthetic utility compared to brominated analogs. However, tin derivatives are generally more toxic than brominated compounds .

1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one

- Structure : A pyrazole derivative with bromophenyl and fluorophenyl substituents.

Data Table: Comparative Physicochemical Properties

| Compound | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 4-(3-Bromophenoxy)-1-butanol | C₁₀H₁₃BrO₂ | Not reported | Not reported | Bromophenoxy, hydroxyl |

| 4-(4-Chlorophenyl)sulfanyl-1-butanol | C₁₀H₁₃ClOS | Not reported | Not reported | Chlorophenylthio, hydroxyl |

| 4-(4-Methoxyphenyl)-1-butanol | C₁₁H₁₆O₂ | 160–161 (8 mmHg) | 3–4 | Methoxyphenyl, hydroxyl |

| 4-(Trimethylstannyl)-1-butanol | C₇H₁₈OSn | 215.9 (predicted) | Not reported | Trimethylstannyl, hydroxyl |

Research Findings and Implications

- Synthetic Utility: Brominated alcohols like 4-(3-Bromophenoxy)-1-butanol are pivotal in Suzuki-Miyaura cross-coupling reactions due to bromine’s leaving-group ability. This contrasts with methoxy or tin-substituted analogs, which serve different mechanistic roles (e.g., tin in Stille couplings) .

- Metabolic Behavior: The hydroxyl group in 4-(3-Bromophenoxy)-1-butanol may undergo glucuronidation or sulfation, similar to NNAL’s metabolic pathways. Stereoselective retention of enantiomers, as observed in NNAL, could influence its biological persistence .

Biological Activity

4-(3-Bromophenoxy)-1-butanol is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-(3-Bromophenoxy)-1-butanol features a bromophenyl group linked to a butanol moiety via an ether bond. Its chemical structure can be represented as follows:

The presence of the bromine atom in the phenoxy group enhances its lipophilicity, which may influence its interaction with biological targets.

The biological activity of 4-(3-Bromophenoxy)-1-butanol is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate signaling pathways, leading to physiological effects such as:

- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The bromine substituent may enhance the compound's efficacy against bacterial strains.

- Anticancer Potential : Preliminary research suggests that 4-(3-Bromophenoxy)-1-butanol could inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.

Anticancer Activity

A study examining the anticancer effects of phenolic compounds found that derivatives similar to 4-(3-Bromophenoxy)-1-butanol demonstrated notable cytotoxicity against various cancer cell lines. The National Cancer Institute's screening protocols revealed significant growth inhibition percentages (PGI) against several cancer types.

| Compound | Cancer Cell Line | Growth Inhibition (%) |

|---|---|---|

| 4-(3-Bromophenoxy)-1-butanol | SNB-75 (CNS) | 41.25 |

| 4-(3-Bromophenoxy)-1-butanol | UO-31 (Renal) | 30.14 |

| 4-(3-Bromophenoxy)-1-butanol | OVCAR-5 (Ovarian) | 26.92 |

These results indicate that the compound possesses selective toxicity towards certain cancer types, making it a candidate for further development in cancer therapeutics.

Antimicrobial Properties

Research has also highlighted the potential antimicrobial activity of 4-(3-Bromophenoxy)-1-butanol. In vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its utility as an antimicrobial agent. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Case Studies

Several case studies have been documented regarding the synthesis and biological evaluation of bromophenyl derivatives:

- Case Study 1 : A synthetic route was developed for producing 4-(3-Bromophenoxy)-1-butanol, followed by biological testing that confirmed its anticancer activity. The study utilized various cancer cell lines to assess the compound's efficacy.

- Case Study 2 : In another investigation, derivatives of phenolic compounds were screened for antimicrobial activity. The results indicated that compounds with similar structures to 4-(3-Bromophenoxy)-1-butanol exhibited significant inhibition against common pathogens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.